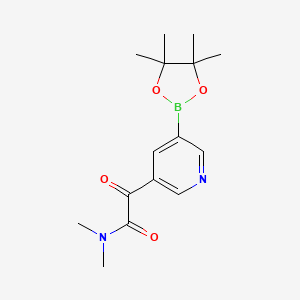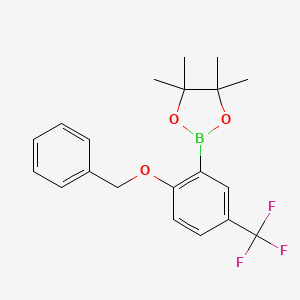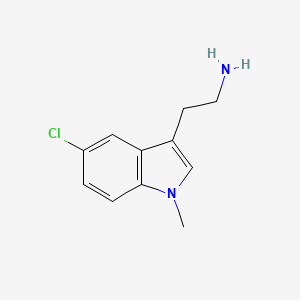![molecular formula C9H15FO3 B6334513 (8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol CAS No. 1256545-97-7](/img/structure/B6334513.png)
(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Übersicht
Beschreibung
“(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is a chemical compound with the CAS Number: 1256545-97-7 . Its molecular formula is C9H15FO3 and it has a molecular weight of 190.21 g/mol . The compound is also known by its IUPAC name, (8-fluoro-1,4-dioxaspiro[4.5]dec-8-yl)methanol .
Molecular Structure Analysis
The InChI code for “(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is 1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 . This code provides a specific description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Spiroacetal Natural Products
Spiroacetals are a crucial structural element in many natural products, which are vital for their biological activity. The compound can serve as a precursor in the stereoselective synthesis of spiroacetal structures, such as the 1,6-dioxaspiro[4.5]decane ring system. This system is a part of several biologically potent natural products, including antibiotics like (+)-monensin A and anticancer agents like (−)-berkelic acid .
Development of Novel Antibiotics
The structural motifs of 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol are similar to those found in certain antibiotics. Researchers can potentially use this compound to develop new antibiotics by exploring structure-activity relationships, leading to novel treatments for bacterial infections .
Anticancer Research
Given its structural similarity to compounds like (−)-berkelic acid , which has anticancer properties, this compound could be used in the synthesis of new anticancer agents. The focus would be on creating derivatives that can target cancer cells selectively .
Pheromone Synthesis
The compound’s structure is analogous to that of spiroacetal pheromones, which are used by insects for communication. It could be used to synthesize aggregation pheromones, aiding in the study of insect behavior and control .
Marine Toxin Studies
Marine toxins often contain spiroacetal structures. The compound could be used to create structural analogs of marine toxins, such as (−)-calyculin A , which can help in understanding their mode of action and potentially lead to antidotes .
Neurochemical Research
The compound’s framework can be converted into a series of 5-alkoxytryptamine derivatives, including neurotransmitters like serotonin and melatonin. This application is crucial for neurochemical research, particularly in the study of sleep disorders and mood regulation .
Organic Synthesis Methodology
In organic chemistry, this compound can be used as a reactant for various reactions, including Proline-catalyzed Diels-Alder reactions , Wittig reactions , and Crotylation reactions . These methodologies are essential for constructing complex organic molecules .
Synthesis of Carbahexofuranoses
The compound serves as a reactant in the stereodivergent synthesis of carbahexofuranoses, which are sugar analogs with potential applications in medicinal chemistry and drug design .
Eigenschaften
IUPAC Name |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQRGJXWSTBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)F)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)


![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)


![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)
